molecular formula C13H11ClN2 B11876588 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile

Cat. No.: B11876588
M. Wt: 230.69 g/mol
InChI Key: WYQGBUYCBKQFGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6,7-dimethylquinoline with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-6,7-dimethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-8-5-11-7-10(3-4-15)13(14)16-12(11)6-9(8)2/h5-7H,3H2,1-2H3

InChI Key

WYQGBUYCBKQFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC#N

Origin of Product

United States

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